molecular formula C9H7NO2 B7883568 2-(HYDROXYIMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE

2-(HYDROXYIMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE

Cat. No.: B7883568
M. Wt: 161.16 g/mol
InChI Key: CWEXMSPEUDRDPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(HYDROXYIMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE is an organic compound with the molecular formula C₉H₇NO₂. It is also known as 1,2-Indandione-2-oxime. This compound is characterized by the presence of an oxime functional group attached to an indanone structure. It is a solid at room temperature and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(HYDROXYIMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE can be synthesized from 1-indanone using n-butyl nitrite and concentrated hydrochloric acid. The reaction involves the formation of an oxime group at the 2-position of the indanone ring . The reaction conditions typically include maintaining the reaction mixture at a specific temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis from 1-indanone using n-butyl nitrite and concentrated hydrochloric acid can be scaled up for industrial purposes. The reaction conditions would need to be optimized for large-scale production to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(HYDROXYIMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The oxime group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

2-(HYDROXYIMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to form various derivatives and intermediates.

    Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(HYDROXYIMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE involves its interaction with various molecular targets and pathways. The oxime group can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can affect the activity of enzymes and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

2-(HYDROXYIMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE can be compared with other similar compounds, such as:

    1,2-Indandione: Similar structure but lacks the oxime group.

    2-Nitrosoindan-1-one: Similar structure but contains a nitroso group instead of an oxime group.

    2-Hydroxyimino-2,3-dihydro-1H-inden-1-one: Similar structure but contains a hydroxyimino group.

Uniqueness

This compound is unique due to the presence of the oxime group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-hydroxyimino-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9-7-4-2-1-3-6(7)5-8(9)10-12/h1-4,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEXMSPEUDRDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60933901
Record name 2-(Hydroxyimino)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15028-10-1
Record name 2-(Hydroxyimino)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oximino-1-indanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-Indanone (100 g, 0.757 mol) was dissolved in 2-methoxyethanol (600 mL) in a 2 L round bottom flask equipped with a overhead mechanical stirrer. The mixture was cooled over an ice bath, and concentrated aqueous HCl (200 mL) was added. Butyl nitrite (50 mL, 0.428 mol) was added, and after 1 minute when precipitate began to form, more butyl nitrite (50 mL, 0.428 mol) was added. The mixture was stirred for 15 min. more and then poured into ice water (8 L). The solid was filtered on a sintered funnel and rinsed with 8 L water. The solid was dissolved in 2.5 L hot methanol, seeded with pure oxime, then allowed to cool to room temperature then over an ice bath. The yellow crystals were collected on a sintered funnel, rinsed with cold methanol, then dried overnight under vacuum to yield 2-oximino-1-indanone (92.8 g, 76% yield). The finely ground oxime (80 g, 0.496 mol) was suspended in 35% formaldehyde solution (160 mL) and concentrated HCl (320 mL) in a 2 L round bottom flask equipped with an overhead mechanical stirrer. The temperature was maintained initially at 15° C. with an ice bath, then the bath was removed and the reaction mixture was stirred vigorously for 30 min. The mixture was poured onto 2 L ice, the solid filtered and then rinsed with water. The yellow powder was dried in a vacuum oven to yield 55.0 g product, which was recrystallized from ether (5 L, 3 crops) to afford after oven drying pure diketone (37.3 g, 51% yield). The aqueous mother liquor yielded crystals of the oxime (9.5 g, 12% recovered starting material).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
8 L
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Isoamyl nitrite (15 ml, 108 mmol) was added to a solution of indan-1,2-dione (12 g, 90 mmol) in MeOH (380 ml) at 45° C. followed by concentrated HCl (12 ml) dropwise over 5 minutes. The reaction mixture was stirred for 3 hours at room temperature. Excess isoaamyl nitrite (1 ml) and concentrated HCl (1 ml) was added and the suspension stirred for a further 15 minutes. On cooling to room temperature a white precipitate formed. The precipitate was filtered off and washed with cold MeOH (40 ml) followed by Et2O (40 ml) to afford indan-1,2-dione-2-oxime (6.2 g, 43%) as a white solid.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
380 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 1-indanone (19.5 g, 0.15 mol) in 200 ml of ether was added 15 ml of concentrated HCl, then a solution of n-butylnitrite (18.75 ml, 0.16 mol) in 50 ml of ether at room temperature. The resulting mixture was stirred for 2 h, the precipitate was collected and dried to yield a white solid (15.4 g, 65% yield). LC-MS: 162 (MH+)
Quantity
19.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
18.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(HYDROXYIMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-(HYDROXYIMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE
Reactant of Route 3
2-(HYDROXYIMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE
Reactant of Route 4
2-(HYDROXYIMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE
Reactant of Route 5
2-(HYDROXYIMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE
Reactant of Route 6
2-(HYDROXYIMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.